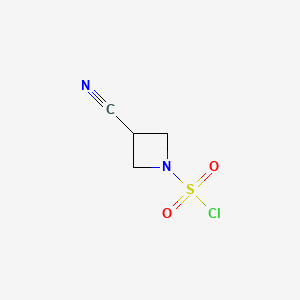

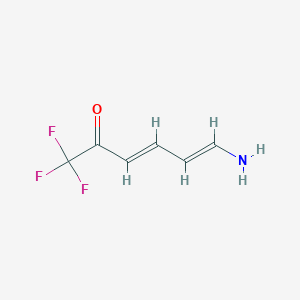

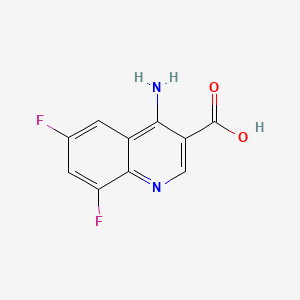

![molecular formula C10H10BrFN2 B594922 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1314987-85-3](/img/structure/B594922.png)

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” is an organic compound and a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Antimicrobial Activity

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole derivatives have been studied for their potential antimicrobial activities. A study by Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Benzyl penicillin (V. Reddy & K. R. Reddy, 2010).

Drug Development

The design and synthesis of new heterocyclic systems containing benzo[d]imidazole have attracted interest in drug development. Zhang et al. (2021) discussed the synthesis of imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one derivatives, highlighting the significance of benzo[d]imidazole as a privileged scaffold in pharmacology (Zhang, Yan, Wang, & Liu, 2021).

Fluorescence Properties

A study by Fang et al. (2014) on the synthesis of benzo[4,5]imidazo[1,2-a]quinazoline derivatives, involving a variety of substituted aryl aldehydes and ketones, revealed interesting fluorescence properties in the target compounds, indicating potential applications in material sciences (Fang, Niu, Yang, Li, Si, Feng, & Ma, 2014).

Inhibitory Activities in Pharmacology

Nandha et al. (2018) synthesized fluorobenzimidazoles as inhibitors of enzymes like 5‐lipoxygenase and soluble epoxide hydrolase, demonstrating the compound's relevance in anti-inflammatory activities (Nandha, Ramareddy, & Kuntal, 2018).

Synthesis for Antimicrobial Screening

Binoy et al. (2021) discussed the synthesis of fluorinated heterocyclic compounds for pharmacological screening, focusing on the antibacterial and anti-inflammatory activities of synthesized compounds containing fluorobenzimidazole (Binoy, Nargund, Nargund, & Nargund, 2021).

X-Ray Diffraction Studies

Research by Morais et al. (2012) on benzimidazole compounds, including derivatives like 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole, provided insights into the structures of these compounds through X-ray diffraction studies, valuable for the design of amyloid-avid probes (Morais, Santos, Santos, & Paulo, 2012).

Anti-Tubercular Activity

Sathe et al. (2010) synthesized and screened fluorobenzothiazole incorporated imidazolines with fluorine at the 6 position for their antitubercular activity, showing the compound's relevance in addressing tuberculosis (Sathe, Jaychandran, Jagtap, & Sreenivasa, 2010).

Mechanism of Action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Properties

IUPAC Name |

5-bromo-6-fluoro-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-9-3-7(11)8(12)4-10(9)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRVEAXHAVOZSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=CC(=C(C=C21)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716497 |

Source

|

| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-85-3 |

Source

|

| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

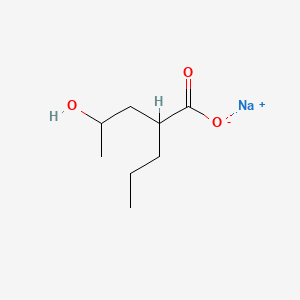

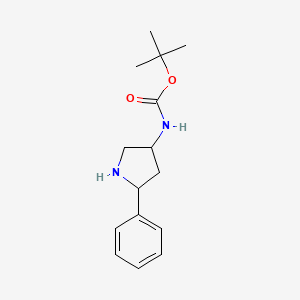

![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)

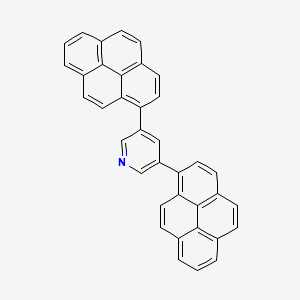

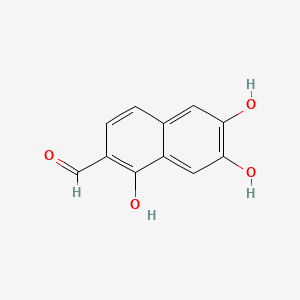

![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)

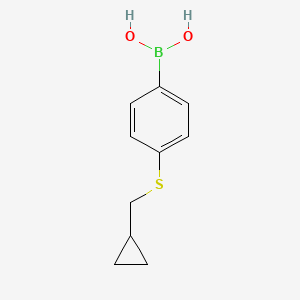

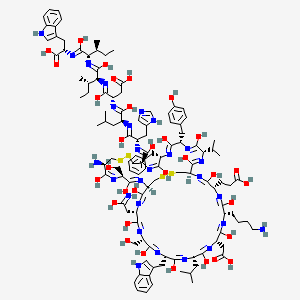

![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)